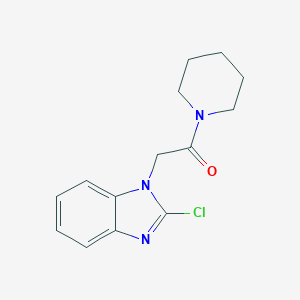![molecular formula C19H21N5O4S2 B277197 N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in medical research. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. By inhibiting this pathway, N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to reduce inflammation and promote cell survival in various cell types.
Biochemical and Physiological Effects:
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and promote cell survival in various cell types, including cancer cells and neurons. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for further investigation in cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its ability to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune response. This makes it a promising candidate for further investigation in the treatment of various diseases. However, one of the limitations of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A. One area of interest is the development of new compounds that are based on the structure of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A, but with improved pharmacological properties. Additionally, further investigation is needed to determine the potential applications of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, more research is needed to determine the potential toxicity of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A and its derivatives, and to develop strategies to mitigate any potential adverse effects.
合成法
The synthesis of N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A involves several steps, including the reaction of 2-chloroacetaldehyde with 4-morpholineethanethiol, followed by the reaction of the resulting compound with 2-amino-1,3,4-thiadiazole-5-thiol. The final step involves the reaction of the resulting compound with 1-phenyl-3-pyrrolidinecarboxylic acid anhydride to yield N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A.
科学的研究の応用
N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide A has been extensively studied for its potential applications in medical research. It has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These properties make it a promising candidate for further investigation in the treatment of various diseases.
特性
分子式 |
C19H21N5O4S2 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N5O4S2/c25-15-10-13(11-24(15)14-4-2-1-3-5-14)17(27)20-18-21-22-19(30-18)29-12-16(26)23-6-8-28-9-7-23/h1-5,13H,6-12H2,(H,20,21,27) |
InChIキー |
UVKYDVGLOHTBMI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
正規SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)